molecular formula C20H15N3O9 B14612417 2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol) CAS No. 59920-07-9

2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)

Cat. No.: B14612417
CAS No.: 59920-07-9
M. Wt: 441.3 g/mol
InChI Key: NUVJOWNXFOATRB-UHFFFAOYSA-N
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Description

2,2’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol) is a complex organic compound characterized by its unique structure, which includes multiple nitro and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol) typically involves a multi-step process. One common method includes the nitration of phenol derivatives followed by a series of condensation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and condensation processes. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

2,2’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol) has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro and hydroxyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol) is unique due to its specific arrangement of nitro and hydroxyl groups, which confer distinct chemical and biological properties compared to similar compounds .

Properties

CAS No.

59920-07-9

Molecular Formula

C20H15N3O9

Molecular Weight

441.3 g/mol

IUPAC Name

2,4-bis[(2-hydroxy-5-nitrophenyl)methyl]-6-nitrophenol

InChI

InChI=1S/C20H15N3O9/c24-18-3-1-15(21(27)28)9-12(18)5-11-6-14(20(26)17(7-11)23(31)32)8-13-10-16(22(29)30)2-4-19(13)25/h1-4,6-7,9-10,24-26H,5,8H2

InChI Key

NUVJOWNXFOATRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CC2=CC(=C(C(=C2)[N+](=O)[O-])O)CC3=C(C=CC(=C3)[N+](=O)[O-])O)O

Origin of Product

United States

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